3-Formyl-1h-indazole-4-carbonitrile
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Overview
Description
3-Formyl-1h-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1h-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with formylating agents under acidic or basic conditions to form the indazole core, followed by further functionalization to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-1h-indazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: 3-Carboxy-1h-indazole-4-carbonitrile.
Reduction: 3-Hydroxymethyl-1h-indazole-4-carbonitrile.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
3-Formyl-1h-indazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Formyl-1h-indazole-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Similar structure but lacks the nitrile group.
3-Formyl-1H-indole: Contains an indole core instead of an indazole core.
4-Cyano-1H-indazole: Similar structure but lacks the formyl group.
Uniqueness: 3-Formyl-1h-indazole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse functionalization. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-formyl-2H-indazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSWGCCMZUFBAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629927 |
Source
|
Record name | 3-Formyl-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797804-56-9 |
Source
|
Record name | 3-Formyl-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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